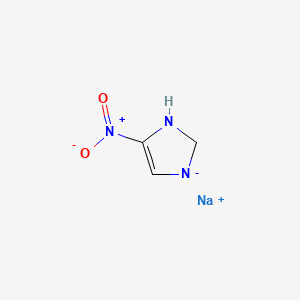
4-Nitro-1H-imidazole, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-imidazole, sodium salt is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The sodium salt form enhances the solubility of the compound in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole typically involves the nitration of imidazole. One common method is the reaction of imidazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-1H-imidazole, sodium salt may involve a continuous flow process where imidazole is nitrated using a mixture of nitric and sulfuric acids. The resulting 4-Nitro-1H-imidazole is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-imidazole, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
4-Nitro-1H-imidazole, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antiprotozoal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-imidazole, sodium salt involves the reduction of the nitro group to form reactive nitrogen species. These reactive species can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets nucleic acids and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Secnidazole: Used in the treatment of bacterial vaginosis.
Uniqueness
4-Nitro-1H-imidazole, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which enhances its solubility and bioavailability. This makes it particularly useful in applications where water solubility is crucial.
Properties
CAS No. |
58031-81-5 |
|---|---|
Molecular Formula |
C3H4N3NaO2 |
Molecular Weight |
137.07 g/mol |
IUPAC Name |
sodium;5-nitro-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1 |
InChI Key |
XZXHCWYUJOXWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=C[N-]1)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















